molecular formula H4IP B083123 Phosphonium iodide CAS No. 12125-09-6

Phosphonium iodide

Cat. No. B083123
Key on ui cas rn: 12125-09-6
M. Wt: 161.91 g/mol
InChI Key: LSMAIBOZUPTNBR-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

A solution of 2,4-dimethyl-3-acetyl-pyrrole (548 mg) in 10 ml of aqueous hydriodic acid containing a little solid phosphonium iodide was cooled in an ice-salt bath. Paraldehyde (0.35 ml) was added and the solution was stirred for 41/2 hrs. without further cooling. The solution was then added to 100 ml of ice water to precipitate the light brown product (385 mg, 58%), m.p. 153°-160° C. For analysis, it was sublimed in vacuo then recrystallized from ether (thimble) as grey needles, m.p. 163° C. after changing to plates at 140°. Anal. Calc. for C10H15O: C; 72.69, H, 9.15; N, 8.48. Found: C, 72.67; H, 8.88; N, 8.69.
Quantity
548 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[I-].[PH4+].[CH3:13][CH:14]1OC(C)OC(C)O1>I>[CH3:1][C:2]1[NH:3][C:4]([CH2:13][CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
548 mg
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[PH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 41/2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the light brown product (385 mg, 58%), m.p. 153°-160° C
CUSTOM
Type
CUSTOM
Details
then recrystallized from ether (thimble) as grey needles, m.p. 163° C.
CUSTOM
Type
CUSTOM
Details
after changing to plates at 140°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1NC(=C(C1C(C)=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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